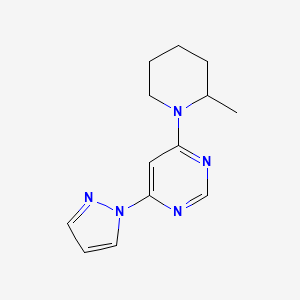![molecular formula C20H29F2N3O2 B15114834 2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine](/img/structure/B15114834.png)
2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with difluoromethyl groups, a carbonyl group, and a methoxy-substituted pyridine ring. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine typically involves multiple steps:
Formation of 4,4-Difluoropiperidine: This intermediate is synthesized by reacting 4-aminopiperidine with difluoromethane, followed by hydrolysis with a base catalyst.
Coupling Reaction: The 4,4-difluoropiperidine is then coupled with a suitable carbonyl-containing reagent to form the 4-(4,4-difluoropiperidine-1-carbonyl)piperidine intermediate.
Final Assembly: The intermediate is reacted with 4-methoxy-3,5-dimethylpyridine under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the pyridine ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4,4-Difluoropiperidine: A simpler analog used in organic synthesis.
2-(4,4-Difluoropiperidine-1-carbonyl)-4-[(4-fluorophenyl)methyl]morpholine: Another compound with similar structural features.
Uniqueness
2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine is unique due to its combination of a difluoropiperidine moiety with a methoxy-substituted pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
特性
分子式 |
C20H29F2N3O2 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
(4,4-difluoropiperidin-1-yl)-[1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C20H29F2N3O2/c1-14-12-23-17(15(2)18(14)27-3)13-24-8-4-16(5-9-24)19(26)25-10-6-20(21,22)7-11-25/h12,16H,4-11,13H2,1-3H3 |
InChIキー |
ASVAUWPDQGSCCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1OC)C)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15114751.png)
![4-Cyclopropyl-6-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine](/img/structure/B15114752.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15114759.png)
![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-methylpyrimidine](/img/structure/B15114781.png)
![3-[3-(Fluoromethyl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15114788.png)
![4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15114796.png)
![6-[Benzyl(methyl)amino]pyridine-2-carbonitrile](/img/structure/B15114805.png)
![3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B15114814.png)
![2,4-dimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B15114818.png)
![1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one](/img/structure/B15114824.png)
![2-Tert-butyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B15114836.png)
![N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15114839.png)
![4-[(2,5-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B15114841.png)

